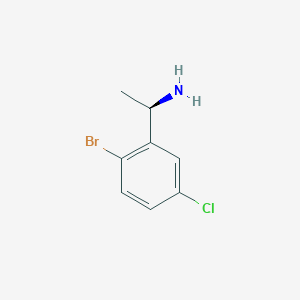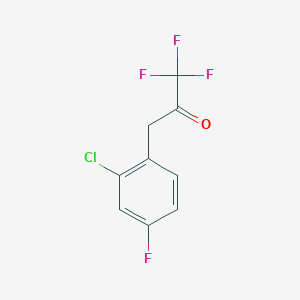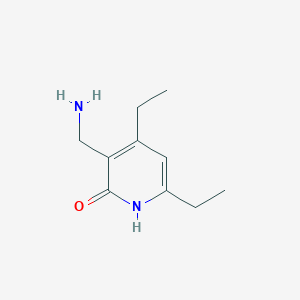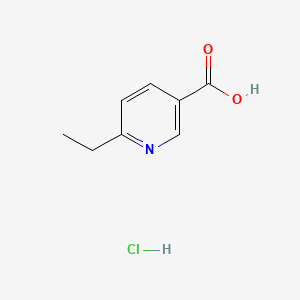
4-(3-Methoxyphenyl)butan-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(3-Methoxyphenyl)butan-2-amine is a chemical compound with the molecular formula C11H17NO. It belongs to the class of substituted phenethylamines and is structurally related to the neurotransmitter dopamine. The compound is characterized by the presence of two methoxy (OCH~3~) groups on the phenethylamine backbone.
Vorbereitungsmethoden
Synthetic Routes: The synthetic preparation of 4-(3-Methoxyphenyl)butan-2-amine involves several steps. One common synthetic route includes the following reactions:
Alkylation of Phenethylamine Derivative: Starting with a phenethylamine derivative (such as 3,4-dimethoxyphenethylamine), alkylation occurs at the α-carbon position using an appropriate alkyl halide or alkylating agent.
Reductive Amination: The alkylation product undergoes reductive amination using a reducing agent (e.g., sodium cyanoborohydride) and an amine source (e.g., methylamine).
Purification and Isolation: The resulting this compound is purified and isolated.
Industrial Production: Industrial-scale production methods are not widely documented, but the compound can be synthesized in laboratories using the above synthetic routes.
Analyse Chemischer Reaktionen
4-(3-Methoxyphenyl)butan-2-amine can participate in various chemical reactions:
Oxidation: It can undergo oxidation reactions, potentially leading to the formation of corresponding ketones or other oxidized products.
Reduction: Reduction of the carbonyl group can yield secondary amines.
Substitution: Substitution reactions may occur at the aromatic ring or the amino group.
Common reagents and conditions depend on the specific reaction type and functional groups involved.
Wissenschaftliche Forschungsanwendungen
Chemistry::
Precursor: Used as a precursor in the synthesis of other compounds.
Pharmaceutical Research: Investigated for potential drug development due to its structural similarity to dopamine.
Neurotransmitter Analog: Studied for its effects on neurotransmitter systems.
Receptor Binding Studies: Used in binding studies to explore interactions with receptors.
Chemical Intermediates: Employed in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The exact mechanism of action for 4-(3-Methoxyphenyl)butan-2-amine remains an area of ongoing research. It likely interacts with receptors in the central nervous system, affecting neurotransmission and cellular signaling pathways.
Vergleich Mit ähnlichen Verbindungen
4-(3-Methoxyphenyl)butan-2-amine shares structural features with other phenethylamines, including:
3,4-Dimethoxyphenethylamine (DMPEA): A close structural analogue.
Dopamine: The endogenous neurotransmitter it resembles.
its unique combination of methoxy groups distinguishes it from these related compounds.
Remember that further research and experimental evidence are essential to fully understand the compound’s properties and applications.
Eigenschaften
Molekularformel |
C11H17NO |
|---|---|
Molekulargewicht |
179.26 g/mol |
IUPAC-Name |
4-(3-methoxyphenyl)butan-2-amine |
InChI |
InChI=1S/C11H17NO/c1-9(12)6-7-10-4-3-5-11(8-10)13-2/h3-5,8-9H,6-7,12H2,1-2H3 |
InChI-Schlüssel |
KZECXEYLEYCQJH-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC1=CC(=CC=C1)OC)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[(4-Bromo-2-chlorophenyl)methyl]piperazine](/img/structure/B13541753.png)


![3-(4-Amino-1H-benzo[d][1,2,3]triazol-1-yl)thietane 1,1-dioxide](/img/structure/B13541791.png)






![3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-[(thiolan-3-yl)methyl]propanoic acid](/img/structure/B13541830.png)


